molecular formula C12H15N3O2 B2766929 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956568-62-0

2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B2766929
CAS No.: 956568-62-0
M. Wt: 233.271
InChI Key: VGGDVVLEGHRKHR-UHFFFAOYSA-N
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Description

2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino group and the ethanol moiety. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and ethanol functional groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-[5-amino-3-(4-methoxyphenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-10-4-2-9(3-5-10)11-8-12(13)15(14-11)6-7-16/h2-5,8,16H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGDVVLEGHRKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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